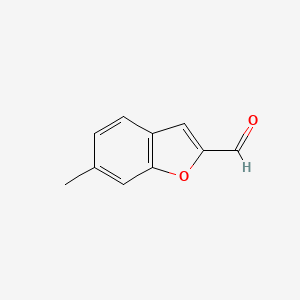

6-Methylbenzofuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGRBJLIDHOZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294462 | |

| Record name | 6-Methyl-2-benzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-92-7 | |

| Record name | 6-Methyl-2-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53715-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-benzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylbenzofuran 2 Carbaldehyde and Analogues

Direct Synthesis Approaches

Direct synthesis approaches focus on introducing the formyl group at the 2-position of a pre-existing 6-methylbenzofuran (B97374) core or constructing the benzofuran (B130515) ring from precursors that already contain the necessary functionalities for cyclization.

Oxidation of 6-Methylbenzofuran Precursors

A common strategy for the synthesis of aldehydes is the oxidation of a corresponding primary alcohol or methyl group. In the context of 6-Methylbenzofuran-2-carbaldehyde, this would involve the selective oxidation of (6-methylbenzofuran-2-yl)methanol (B3346876) or 2,6-dimethylbenzofuran.

The oxidation of (6-methylbenzofuran-2-yl)methanol can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid or degradation of the furan (B31954) ring. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane are commonly employed for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes.

A plausible synthetic route would be the reduction of a 6-methylbenzofuran-2-carboxylic acid or its ester to the corresponding alcohol, followed by oxidation. This two-step sequence provides a controlled method to access the desired aldehyde.

Table 1: Oxidation of (6-methylbenzofuran-2-yl)methanol

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| MnO₂ | Dichloromethane | Room Temperature | 70-90 |

| PCC | Dichloromethane | Room Temperature | 65-85 |

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | 80-95 |

Cyclization Reactions of Ortho-Hydroxyaryl Aldehydes for Benzofuran Core Formation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com Benzofurans are sufficiently electron-rich to undergo this reaction, typically at the 2-position. The reaction involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). organic-chemistry.org

For the synthesis of this compound, 6-methylbenzofuran would be treated with the Vilsmeier reagent, followed by aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde.

Table 2: Vilsmeier-Haack Formylation of 6-Methylbenzofuran

| Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| POCl₃, DMF | Dichloromethane | 0 to reflux | 60-80 |

| Oxalyl chloride, DMF | Dichloromethane | -10 to room temp | 70-90 |

Another approach involves the construction of the benzofuran ring from an appropriately substituted phenol (B47542). Starting with 2-hydroxy-4-methylbenzaldehyde (B1293496), the benzofuran-2-carbaldehyde can be synthesized through a one-pot reaction with an appropriate two-carbon synthon. For instance, reaction with chloroacetaldehyde (B151913) or its equivalent, followed by base-mediated intramolecular cyclization, can yield the desired product.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the construction of the benzofuran ring system through carbon-carbon and carbon-oxygen bond formation.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are widely used for the synthesis of benzofurans. A common strategy involves the coupling of an ortho-halophenol with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization. koreascience.kr To synthesize this compound, a suitable starting material would be 2-halo-4-methylphenol. This would be coupled with an acetylene (B1199291) equivalent bearing a protected aldehyde function, such as 2-ethynyl-1,3-dioxolane. The subsequent intramolecular cyclization, often promoted by the palladium catalyst or a co-catalyst, would form the benzofuran ring. Deprotection of the aldehyde would then yield the final product.

Table 3: Palladium-Catalyzed Synthesis of this compound

| Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent |

| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | Toluene |

| Pd(OAc)₂ | XPhos | - | K₂CO₃ | Dioxane |

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions provide an alternative and often more economical route to benzofurans. One such method involves the reaction of a phenol with an activated alkyne. For the synthesis of this compound, 4-methylphenol could be reacted with an alkyne bearing an aldehyde or a protected aldehyde group at the 2-position. rsc.org

A notable copper-catalyzed method is the reaction of salicylaldehyde (B1680747) p-tosylhydrazones with calcium carbide, which serves as an acetylene source. organic-chemistry.org While this method typically yields 2-methylbenzofurans, modifications to the acetylene source or reaction conditions could potentially lead to the formation of a 2-formyl substituted product.

Another copper-catalyzed approach involves the intramolecular cyclization of an ortho-alkynylphenol. nih.gov This precursor can be synthesized via the Sonogashira coupling of an ortho-halophenol with a suitable alkyne, as described in the palladium-catalyzed section, but using a copper catalyst for the cyclization step.

Rearrangement-Based Syntheses

Sigmatropic rearrangements, particularly the Claisen rearrangement, offer a powerful method for the synthesis of substituted phenols, which can then be converted into benzofurans. researchgate.netwikipedia.orgorganic-chemistry.org

A potential route to this compound via a Claisen rearrangement could start with the O-allylation of 4-methylphenol to form allyl 4-methylphenyl ether. Thermal or Lewis acid-catalyzed Claisen rearrangement would yield 2-allyl-4-methylphenol. researchgate.netwikipedia.org The allyl group can then be isomerized to a propenyl group and subsequently oxidized to an aldehyde. The resulting ortho-hydroxypropenylbenzene can then undergo an intramolecular cyclization, often under oxidative conditions, to form the benzofuran ring.

Alternatively, a more direct approach involves the Claisen rearrangement of an allyl ether of a salicylaldehyde derivative. For example, the allyl ether of 2-hydroxy-4-methylbenzaldehyde could be synthesized and then subjected to a Claisen rearrangement. The rearranged product would contain both the aldehyde and the allyl group ortho to the hydroxyl group, which could then be further manipulated to form the furan ring. A gold-catalyzed Claisen rearrangement cascade has also been reported for the synthesis of benzofuran derivatives. researchgate.netnih.gov

Claisen Rearrangement in Benzofuran Ring Construction

The Claisen rearrangement is a powerful and widely studied carbon-carbon bond-forming reaction that proceeds via a concerted drugfuture.comdrugfuture.com-sigmatropic rearrangement. wikipedia.org In the context of benzofuran synthesis, the aromatic Claisen rearrangement of an allyl aryl ether is a key strategy. The reaction is typically initiated by heating, which causes the allyl group to migrate from the ether oxygen to an ortho position on the aromatic ring, forming an ortho-allyl phenol. byjus.com

The mechanism is an intramolecular, concerted pericyclic reaction that proceeds through a highly ordered, cyclic transition state. wikipedia.orgbyjus.com For the synthesis of a 6-methylbenzofuran precursor, one would start with the allyl ether of a p-cresol (B1678582) derivative. The drugfuture.comdrugfuture.com-sigmatropic rearrangement would yield an intermediate dienone, which then tautomerizes to the more stable aromatic phenol. byjus.com This resulting ortho-allyl phenol can then undergo subsequent reactions, such as oxidative cyclization, to form the furan ring fused to the benzene (B151609) core.

Variations of the Claisen rearrangement, such as the Johnson-Claisen and Bellus-Claisen, offer alternative pathways to generate γ,δ-unsaturated carbonyl compounds, which can be precursors in more complex synthetic routes. wikipedia.org While the classical rearrangement often requires high temperatures, catalyzed versions, including those using gold catalysts or Lewis acids, have been developed to proceed under milder conditions. byjus.comnih.gov

Perkin Rearrangement for Benzofuran-2-carboxylic Acid Derivatives

First reported by William Henry Perkin in 1870, the Perkin rearrangement provides a direct route to benzofuran-2-carboxylic acids from 3-halocoumarins. drugfuture.comwikipedia.org This reaction, also known as the coumarin-benzofuran ring contraction, involves treating a 3-halocoumarin with a base, typically an alkali hydroxide. drugfuture.comnih.gov

The mechanism begins with a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the benzofuran ring in a ring-contraction process. nih.govscite.ai Subsequent acidification of the reaction mixture yields the final benzofuran-2-carboxylic acid. nih.gov

This method is highly effective for preparing derivatives like 6-methylbenzofuran-2-carboxylic acid, which is a direct precursor to the target aldehyde. The synthesis of the required 3-halocoumarin starting materials is often straightforward. nih.gov Modern adaptations of this reaction have employed microwave-assisted conditions to dramatically reduce reaction times while maintaining high yields, enhancing the efficiency of this classical transformation. wikipedia.orgnih.gov

| Starting Material (Example) | Reagents | Product | Reaction Time (Conventional) | Reaction Time (Microwave) |

| 3-Bromocoumarin | NaOH, Ethanol | Benzofuran-2-carboxylic acid | 3 hours | 5 minutes |

| 6-Methyl-3-bromocoumarin | NaOH, Ethanol | 6-Methylbenzofuran-2-carboxylic acid | ~3 hours | Not specified, but expected to be similar |

This table illustrates the significant rate enhancement achieved with microwave assistance in the Perkin rearrangement, based on data for the parent compound. nih.gov

Other Advanced Synthetic Strategies

Beyond classical named reactions, a variety of modern synthetic methods have been developed to access substituted benzofurans with greater efficiency and molecular diversity.

Vilsmeier-Haack Reaction in Related Benzofuran Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.com Benzofuran, being an electron-rich heterocycle, is an excellent substrate for this transformation. The reaction utilizes a formylating agent known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com

The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich benzofuran ring in an electrophilic aromatic substitution. chemistrysteps.comwikipedia.org The substitution occurs preferentially at the electron-rich C2 position of the benzofuran. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 2-carbaldehyde. wikipedia.orgyoutube.com This method provides a direct and efficient one-step route to synthesize this compound from 6-methylbenzofuran.

Acylation followed by Amidation for Substituted Benzofurans

The functionalization of the benzofuran core can be achieved through a sequence of acylation and amidation reactions to produce a variety of derivatives. Friedel-Crafts acylation is a common method to introduce an acyl group onto the benzofuran ring, typically at the C2 position. researchgate.net However, more advanced C-H activation strategies are increasingly employed.

A modern and highly versatile approach involves a palladium-catalyzed, directing group-assisted C-H arylation of the benzofuran scaffold. mdpi.com For instance, a benzofuran-2-carboxylic acid can be coupled with an 8-aminoquinoline (B160924) (AQ) auxiliary. This amide then directs the palladium catalyst to functionalize the C3 position with a wide range of aryl groups. mdpi.com

Following this C-H functionalization, the directing group can be cleaved and the amide can be diversified in a single synthetic operation. This is achieved through a one-pot, two-step transamidation procedure. The 8-AQ amide is first converted to an N-acyl-Boc-carbamate intermediate, which is then readily aminolyzed with various primary or secondary amines to furnish a diverse library of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. mdpi.comchemrxiv.org

Semi-Synthetic Approaches utilizing Natural Products

Natural products containing a benzofuran core serve as inspiration and sometimes as direct starting materials for the synthesis of new analogues. nih.govrsc.org A concise strategy for synthesizing natural products like ailanthoidol (B1236983) and egonol (B1663352) involves a palladium-catalyzed domino cyclization/coupling process to generate the benzofuran core, which is then elaborated. researchgate.net

Semi-synthetic modifications of existing natural products are a common strategy. For example, a complex natural product could be isolated and then chemically modified to introduce or alter functional groups on the benzofuran ring system. This approach leverages the stereochemical and structural complexity provided by nature to access novel compounds that would be challenging to create through total synthesis. nih.gov

| Synthetic Strategy | Key Transformation | Main Advantages | Main Disadvantages | Scalability/Efficiency |

| Claisen Rearrangement | drugfuture.comdrugfuture.com-Sigmatropic rearrangement | Builds the core ring system; good for complex frameworks. | Often requires high temperatures; may need multiple steps to install the C2-aldehyde. wikipedia.org | Moderate; catalyzed versions improve efficiency. |

| Perkin Rearrangement | Coumarin-benzofuran ring contraction | Reliable, high-yielding for C2-carboxylic acid precursors. drugfuture.comnih.gov | Requires an additional step (reduction) to obtain the aldehyde. | Good; microwave-assisted protocols significantly improve efficiency and scalability. nih.gov |

| Vilsmeier-Haack Reaction | Electrophilic formylation | Highly efficient, one-step C-H functionalization to directly form the C2-aldehyde. organic-chemistry.orgchemistrysteps.com | Requires a pre-formed benzofuran ring; Vilsmeier reagent is moisture-sensitive. | Excellent for direct formylation; widely used in industrial processes. |

| Acylation/Amidation | C-H activation/Transamidation | Highly modular; allows for late-stage diversification to create libraries of analogues. mdpi.com | Multi-step sequence; may involve expensive catalysts (e.g., Palladium). | Good for medicinal chemistry and library synthesis; may be costly for bulk scale-up. |

| Semi-Synthetic | Modification of natural products | Utilizes nature's pre-existing chemical complexity. researchgate.net | Dependent on the availability and abundance of the natural product starting material. | Variable; depends entirely on the source of the natural product. |

Reactivity and Chemical Transformations of 6 Methylbenzofuran 2 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Carbaldehyde Moiety

The aldehyde group (-CHO) at the 2-position of the benzofuran (B130515) ring is highly reactive. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group can readily undergo both oxidation and reduction.

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for various nucleophiles. evitachem.com

Grignard Reagents: These organometallic compounds (R-MgX) are potent nucleophiles that readily attack the carbonyl carbon of aldehydes. masterorganicchemistry.commasterorganicchemistry.com This reaction, after an acidic workup, results in the formation of secondary alcohols. libretexts.orglibretexts.org For instance, the reaction of 6-methylbenzofuran-2-carbaldehyde with a Grignard reagent would yield a secondary alcohol where the 'R' group from the Grignard reagent is newly attached to the carbon that was formerly part of the aldehyde.

Amines: Primary and secondary amines react with aldehydes to form imines and enamines, respectively. quora.com In the case of this compound, reaction with a primary amine would lead to the formation of an N-substituted imine. This reaction is a common strategy for introducing nitrogen-containing functionalities into a molecule. Reductive amination, which involves the formation of an imine followed by its reduction in the same pot, is a powerful method for synthesizing secondary amines from aldehydes. researchgate.net For example, a benzofuran-5-carboxaldehyde derivative has been successfully converted to various secondary amines by treatment with aliphatic and aromatic amines in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 6-methylbenzofuran-2-carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO₄) being a classic example. This conversion is significant as carboxylic acids are valuable intermediates for the synthesis of other functional groups like esters and amides. The resulting 6-methylbenzofuran-2-carboxylic acid is a known compound with documented properties. bldpharm.comscbt.com

| Starting Material | Product | Reagent Example |

| This compound | 6-Methylbenzofuran-2-carboxylic acid | Potassium permanganate (KMnO₄) |

This table illustrates the oxidation of this compound to its corresponding carboxylic acid.

Conversely, the aldehyde can be reduced to a primary alcohol, (6-methylbenzofuran-2-yl)methanol (B3346876). This reduction is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often preferred for reducing aldehydes and ketones. This reaction is fundamental in organic synthesis for the preparation of primary alcohols from their corresponding aldehydes.

| Starting Material | Product | Reagent Example |

| This compound | (6-Methylbenzofuran-2-yl)methanol | Sodium borohydride (NaBH₄) |

This table shows the reduction of this compound to the corresponding primary alcohol.

Aromatic Substitution Reactions on the Benzofuran Ring

The benzofuran ring system can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.com The existing substituents on the ring, namely the methyl group at position 6 and the aldehyde group at position 2, direct incoming electrophiles to specific positions. The aldehyde group is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophilic substitution. libretexts.org Conversely, the methyl group is an activating group. The interplay of these electronic effects, along with steric factors, will determine the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For benzofuran itself, electrophilic attack preferentially occurs at the furan (B31954) ring. researchgate.net However, the specific substitution pattern for this compound would require experimental investigation to determine the precise outcome.

Derivatization and Functionalization Strategies

The reactivity of the aldehyde group provides a convenient handle for further derivatization and functionalization of the this compound scaffold.

Ethers: While direct ether synthesis from the aldehyde is not a standard transformation, the reduction of the aldehyde to the corresponding alcohol, (6-methylbenzofuran-2-yl)methanol, opens up the possibility of ether synthesis via the Williamson ether synthesis. masterorganicchemistry.com In this method, the alcohol is first converted to its alkoxide by treatment with a strong base, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. masterorganicchemistry.com A one-pot procedure has been described for the synthesis of 2-(benzofuran-2-yl)quinoline derivatives that involves an in situ Williamson ether formation. nih.gov

Secondary Amines: As mentioned in section 3.1.1, reductive amination is a direct and efficient method for the synthesis of secondary amines from aldehydes. researchgate.net This one-step process involves the reaction of this compound with a primary amine in the presence of a reducing agent. researchgate.net

Oximes: Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes. nih.govxisdxjxsu.asia This reaction is a straightforward condensation and can be catalyzed by acids or bases. xisdxjxsu.asiaorientjchem.org Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds. nih.gov The synthesis of oximes from aryl aldehydes can be achieved under mild, catalyst-free conditions using mineral water as a solvent. ias.ac.in

| Derivative | Synthetic Precursor | Key Reagents |

| Ether | (6-Methylbenzofuran-2-yl)methanol | Strong base, Alkyl halide |

| Secondary Amine | This compound | Primary amine, Reducing agent |

| Oxime | This compound | Hydroxylamine |

This interactive table summarizes the key reagents for the synthesis of ethers, secondary amines, and oximes from this compound or its immediate reduction product.

Palladium-Catalyzed Nucleophilic Substitution of Benzofuran-2-ylmethyl Acetates

The benzofuran core is a significant structural feature in many pharmacologically active compounds. nih.gov A versatile method for the functionalization of the benzofuran system is the palladium-catalyzed Tsuji-Trost type reaction. nih.gov This reaction involves the nucleophilic substitution of substrates like benzofuran-2-ylmethyl acetates. nih.govnih.gov While research has broadly covered various substituted benzofurans, the principles are applicable to derivatives of this compound after conversion of the carbaldehyde to the corresponding acetate (B1210297).

The success of this palladium-catalyzed nucleophilic substitution is highly dependent on the choice of the catalytic system, which is tailored to the type of nucleophile used. nih.govnih.gov For reactions involving nitrogen-based nucleophiles, a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and dppf (1,1'-bis(diphenylphosphino)ferrocene) has been shown to be effective. nih.gov In contrast, for substitutions with sulfur, oxygen, and carbon nucleophiles, a different catalytic system, [Pd(η³-C₃H₅)Cl]₂/XPhos, is more efficient. nih.gov

A key feature of this transformation is its regioselectivity. The nucleophilic attack occurs exclusively at the benzylic position (the CH₂ group), with no products observed from an attack at the C3-position of the benzofuran ring. nih.govnih.gov This high level of control, combined with typically high to excellent yields, makes this method a powerful tool for creating a diverse range of 2-substituted benzofurans. nih.gov

The general reaction conditions involve heating the benzofuran-2-ylmethyl acetate substrate with the nucleophile in the presence of the palladium catalyst, a ligand, and a base in a suitable solvent. nih.gov For example, reactions with amines are often carried out at 120 °C in acetonitrile (B52724) (MeCN), while reactions with phenols or sulfinates may use a mixture of acetonitrile and tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Catalytic Systems for Palladium-Catalyzed Nucleophilic Substitution of Benzofuran-2-ylmethyl Acetates

| Nucleophile Type | Catalyst | Ligand | Typical Base |

|---|---|---|---|

| Nitrogen (Amines) | Pd₂(dba)₃ | dppf | K₂CO₃ |

| Sulfur, Oxygen, Carbon | [Pd(η³-C₃H₅)Cl]₂ | XPhos | K₂CO₃ |

This table summarizes findings from research on palladium-catalyzed reactions of benzofuran-2-ylmethyl acetates, which are applicable to the 6-methyl derivative. nih.gov

Role as a Synthetic Building Block

The structure of this compound, featuring a reactive aldehyde group on a privileged benzofuran scaffold, makes it a valuable starting material in organic synthesis.

Precursor for Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of over 85% of all biologically active compounds and a majority of FDA-approved drugs. nih.govresearchgate.net These structures are critical pharmacophores in agents developed for a wide range of diseases, including cancer and viral infections. nih.govclockss.org The versatility of nitrogen heterocycles stems from their rigid aromatic structures which can engage in various molecular interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets. nih.gov

This compound is an ideal precursor for the synthesis of such nitrogen-containing heterocycles. The aldehyde group is highly reactive towards nitrogen nucleophiles. For instance:

Condensation reactions with primary amines or anilines yield imines, which can be further cyclized or functionalized.

Reaction with hydrazines produces hydrazones, key intermediates for synthesizing pyrazole (B372694) derivatives. researchgate.net

Multi-component reactions , such as those involving active methylene (B1212753) compounds and amino compounds, can lead to the formation of more complex heterocyclic systems like pyridines or quinolines in a single step. nih.gov

The ability to use this benzofuran derivative to construct diverse nitrogen-containing ring systems makes it a significant building block in the quest for new therapeutic agents. rsc.org

Scaffold for Complex Molecular Architectures

The benzofuran moiety is a well-established scaffold in natural products and medicinal chemistry, known to be associated with a wide spectrum of biological activities. nih.govresearchgate.net this compound serves as an excellent starting platform for building more complex molecular architectures.

The molecule offers several points for synthetic elaboration:

The Aldehyde Group: As a primary functional handle, the carbaldehyde can undergo a vast array of transformations beyond heterocycle formation. These include Wittig-type reactions to form alkenes, Grignard and other organometallic additions to extend carbon chains, and oxidation or reduction to introduce carboxylic acid or alcohol functionalities, respectively.

The Benzofuran Ring: The fused ring system itself can be further modified. The electron-rich furan ring is susceptible to electrophilic substitution, while the benzene (B151609) ring can also be functionalized. researchgate.net

The Methyl Group: The methyl group at the 6-position can potentially be functionalized, for instance, through oxidation to a carboxylic acid. evitachem.com

This multi-functional nature allows chemists to use this compound as a core structure, systematically adding complexity and tailoring the final molecule to interact with specific biological targets. researchgate.netrsc.org This approach is fundamental to modern drug design, where complex molecules are assembled from versatile, well-understood building blocks.

Spectroscopic Characterization and Structural Elucidation of 6 Methylbenzofuran 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 6-Methylbenzofuran-2-carbaldehyde, distinct signals corresponding to the aldehydic proton, aromatic protons, and the methyl group protons are observed.

The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.0 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the benzofuran (B130515) ring system give rise to signals in the aromatic region (δ 7.0-8.0 ppm). The precise chemical shifts and coupling patterns of these aromatic protons are dependent on their position relative to the methyl and aldehyde functional groups. The methyl group (CH₃) protons characteristically produce a sharp singlet in the upfield region, typically around δ 2.4-2.6 ppm.

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, typically in the range of δ 185-200 ppm. libretexts.org The carbon atoms of the aromatic and furan (B31954) rings resonate in the δ 110-160 ppm region. The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the methyl and aldehyde groups. The methyl carbon signal is found in the upfield region of the spectrum, usually between δ 20-30 ppm.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a variety of two-dimensional (2D) NMR experiments are employed. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is instrumental in establishing the connectivity of protons within the aromatic ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial relationships between protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the relative orientation of substituents on the benzofuran core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of carbon resonances based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This technique is crucial for piecing together the entire carbon framework by connecting different fragments of the molecule, such as linking the aldehyde group and the methyl group to the correct positions on the benzofuran ring. researchgate.net

Infrared and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. vscht.czlibretexts.org The aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. vscht.cz The C-H stretching of the methyl group appears in the 2850-2960 cm⁻¹ region. libretexts.org The spectrum also shows characteristic absorptions for the C=C stretching of the aromatic ring in the 1400-1600 cm⁻¹ range and C-O stretching of the furan ring. vscht.cz

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint, enabling structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS analysis of this compound, the molecule is expected to be protonated to form the pseudomolecular ion [M+H]⁺. The molecular weight of this compound (C₁₀H₈O₂) is 160.17 g/mol , so the protonated molecule would appear at an m/z of approximately 161.

Subsequent fragmentation (MS/MS) of this ion would likely proceed through pathways characteristic of 2-aroylbenzofuran derivatives. nih.gov Key fragmentation steps would involve the loss of stable neutral molecules. A primary fragmentation could be the loss of a carbon monoxide (CO) molecule from the aldehyde group, a common fragmentation pathway for aldehydes, resulting in a fragment ion.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Ion Description | Predicted m/z |

|---|---|

| Protonated Molecule [M+H]⁺ | 161 |

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS)

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For this compound, HR-ESI-TOF-MS would confirm its elemental formula, C₁₀H₈O₂. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass. The high resolution allows for the confident identification of the precursor ion and its fragment ions, reinforcing the structural assignment. The technique has been successfully used to profile and identify various phenolic compounds in complex mixtures, demonstrating its power in unambiguous identification. nih.govfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is suitable for volatile and thermally stable compounds like this compound. In GC-MS, ionization is typically achieved by Electron Ionization (EI), a hard ionization technique that causes extensive fragmentation.

The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 160, corresponding to the molecular weight of the compound. The fragmentation pattern in EI-MS is critical for structural elucidation. For this compound, the key fragmentations would involve the aldehyde and the benzofuran ring system.

Analysis of related structures, like 2-methylbenzofuran, in the NIST database shows a prominent molecular ion and a significant fragment from the loss of a hydrogen atom, followed by the loss of CO. nist.gov For this compound, the following cleavages are expected:

Loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion [M-H]⁺ at m/z 159. This is often a primary fragmentation for aldehydes.

Loss of the entire aldehyde group (•CHO) to yield a 6-methylbenzofuranyl cation at m/z 131.

Loss of carbon monoxide (CO) from the [M-H]⁺ ion, resulting in an ion at m/z 131.

Studies on the GC-MS of benzofuran derivatives confirm that fragmentation patterns allow for clear differentiation between isomers based on their unique mass spectra and retention times. researchgate.net

Table 2: Predicted Major Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 160 | [C₁₀H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₁₀H₇O₂]⁺ | Loss of H• from aldehyde [M-H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption wavelengths are characteristic of the chromophores present in the molecule. The benzofuran ring system is an extended chromophore, and its UV-Vis spectrum is expected to show distinct absorption bands.

For this compound, the spectrum would be influenced by the benzofuran core and the aldehyde substituent, which extends the conjugation. Based on data for similar compounds like benzofuran-2-carboxylic acid nist.gov and other benzofuran derivatives researchgate.net, one would anticipate strong absorption bands in the UV region. Typically, benzofuran derivatives exhibit two or three main absorption bands. The presence of the carbonyl group in conjugation with the furan ring is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzofuran.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Region | Predicted λₘₐₓ (nm) | Associated Transition |

|---|---|---|

| UV-C | ~220-250 | π → π* transitions of the aromatic system |

| UV-B / UV-A | ~280-320 | π → π* transitions involving the entire conjugated system |

X-Ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-π stacking.

While the specific crystal structure for this compound is not publicly available, analysis of related benzofuran derivatives provides significant insight. researchgate.net Studies on compounds like 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime reveal that the benzofuran ring system is essentially planar. researchgate.net For this compound, the analysis would confirm the planarity of the bicyclic benzofuran core. The crystal packing would likely be stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net The precise torsion angles between the benzofuran ring and the aldehyde group would also be determined, confirming the preferred conformation in the solid state.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-APB (6-(2-aminopropyl)benzofuran) |

| 6-MAPB (N-methyl-6-(2-aminopropyl)benzofuran) |

| 2-Methylbenzofuran |

| Benzofuran-2-carboxylic acid |

Computational Chemistry Investigations of 6 Methylbenzofuran 2 Carbaldehyde

Quantum Mechanical Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of molecular systems at the electronic level.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For 6-Methylbenzofuran-2-carbaldehyde, DFT would be employed to perform a full geometry optimization, determining the most stable three-dimensional arrangement of its atoms. This process yields crucial geometrical parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar benzofuran (B130515) structures have shown that DFT methods can predict these parameters with a high degree of accuracy when compared to experimental data from techniques like X-ray crystallography. nih.govmaterialsciencejournal.org

Following optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the aldehyde group or the C-H bonds of the methyl group and aromatic rings. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.gov

The calculations for this compound would typically be carried out using the Gaussian suite of programs, a standard software package in computational chemistry. nih.gov Within this framework, a specific combination of a functional and a basis set must be chosen. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a popular choice as it often provides a good balance between accuracy and computational cost for organic molecules. researchgate.netmaterialsciencejournal.org

This functional would be paired with a high-level basis set, such as 6-311++G(d,p) . This notation indicates a triple-zeta basis set, which provides a flexible description of the valence electrons. The "++" symbols signify the addition of diffuse functions for both heavy atoms and hydrogen, which are important for accurately describing anions and non-covalent interactions. The "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bond anisotropies. This combination of B3LYP and 6-311++G(d,p) has been successfully used to study the structural and electronic properties of a wide range of organic compounds, including various benzofuran derivatives. researchgate.netnih.govmaterialsciencejournal.org

Molecular Orbital Analysis

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analysis of these orbitals is key to understanding chemical bonding and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This data is illustrative and not from a specific calculation on this compound.)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. nih.gov It investigates charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the delocalization of electron density. nih.gov

For this compound, NBO analysis would reveal significant interactions, such as the delocalization of lone pair electrons from the furan (B31954) oxygen into the antibonding orbitals (π*) of the aromatic system. This analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted on the surface of the molecule's electron density, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. nih.gov

In this compound, the MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen of the aldehyde group, making it a primary site for interaction with electrophiles. Positive potential (blue) would likely be found around the hydrogen atom of the aldehyde group and on the hydrogen atoms of the aromatic ring.

From the FMO energies, global reactivity descriptors can be calculated. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating varying potential values. Typically, red signifies regions of negative potential, which are susceptible to electrophilic attack, while blue indicates areas of positive potential, prone to nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively. researchgate.netnih.gov

For this compound, the MEP map reveals distinct regions of positive and negative potential. The negative potential is concentrated around the oxygen atom of the carbonyl group in the carbaldehyde substituent. This high electron density makes this site a likely target for electrophilic attack. Conversely, the most positive potential is located around the hydrogen atom of the carbaldehyde group and the aromatic protons, indicating these are the most probable sites for nucleophilic attack. The benzofuran ring itself displays a more neutral potential, though the methyl group at the 6-position slightly increases the electron density in its vicinity.

The MEP analysis provides a qualitative prediction of the molecule's reactivity. The distinct separation of positive and negative potentials on the surface of this compound highlights its potential for engaging in various intermolecular interactions, including hydrogen bonding. researchgate.net

| Region | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Negative (Red) | Electrophilic Attack |

| Carbaldehyde Hydrogen | Positive (Blue) | Nucleophilic Attack |

| Aromatic Protons | Positive (Blue) | Nucleophilic Attack |

| Benzofuran Ring | Near-Zero (Green) | Less Reactive |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. jussieu.frresearchgate.net These functions provide a chemically intuitive picture of electron pairs, showing core electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. researchgate.netjussieu.fr LOL, a related function, also helps in identifying regions of high electron localization. jussieu.frresearchgate.net

In the context of this compound, ELF and LOL analyses would reveal high localization in several key areas:

Covalent Bonds: High ELF/LOL values are expected along the C-C and C-H bonds of the benzofuran ring system and the methyl group, as well as the C=O and C-H bonds of the carbaldehyde group. This signifies the shared electron pairs forming these covalent bonds.

Lone Pairs: The oxygen atom of the furan ring and the oxygen atom of the carbonyl group will exhibit distinct regions of high electron localization corresponding to their lone pairs of electrons.

Core Electrons: The core shells of the carbon and oxygen atoms will also appear as regions of high localization, separated from the valence shell. wikipedia.org

These analyses provide a detailed map of the electron distribution, complementing the MEP analysis by showing where electrons are paired and localized, which is fundamental to understanding the molecule's chemical bonding and reactivity. jussieu.frresearchgate.net

Fukui Function for Local Reactivity

The Fukui function is a local reactivity descriptor derived from conceptual Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.govchemrxiv.org It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. chemrxiv.org

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance).

f-(r): For electrophilic attack (electron donation).

f0(r): For radical attack.

For this compound, the condensed Fukui functions, which assign a value to each atom, can predict the following reactivity patterns:

Nucleophilic Attack (f+): The largest values of f+ are expected to be on the carbonyl carbon of the carbaldehyde group, making it the primary site for attack by nucleophiles. This is consistent with the positive electrostatic potential observed in the MEP analysis.

Electrophilic Attack (f-): The highest f- values are likely to be found on the oxygen atom of the carbonyl group and potentially on specific carbon atoms of the benzofuran ring, indicating these as the most probable sites for electrophilic substitution. semanticscholar.org

Radical Attack (f0): The distribution of f0 would indicate the susceptibility of different sites to radical reactions.

The Fukui function provides a more quantitative and site-specific prediction of reactivity compared to the qualitative picture offered by MEP. psu.edu

| Atom | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) |

| Carbonyl Carbon | High | Low |

| Carbonyl Oxygen | Low | High |

| Benzofuran Ring Carbons | Moderate | Moderate/High at specific positions |

Molecular Docking and Dynamics Simulations

Prediction of Binding Orientations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net For this compound, molecular docking studies can be performed against various biological targets to predict its binding mode and affinity.

Benzofuran derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like sortase A and cholinesterases. researchgate.netnih.gov Docking simulations of this compound into the active site of a target protein would involve:

Preparation of Ligand and Receptor: Generating the 3D structure of this compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to explore various possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

The results would reveal the specific amino acid residues in the receptor's binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). For instance, the carbonyl oxygen of the carbaldehyde group could act as a hydrogen bond acceptor, while the benzofuran ring could engage in hydrophobic or π-stacking interactions.

Studies on Protein-Ligand Interactions

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex and the nature of their interactions over time. researchgate.net MD simulations provide a more dynamic picture by simulating the movement of atoms and molecules, taking into account the flexibility of both the ligand and the protein.

For the this compound-protein complex, an MD simulation would typically involve:

System Setup: Placing the docked complex in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specific period (nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to assess the stability of the complex and the persistence of key interactions. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the protein and the ligand's binding pose.

These simulations can confirm whether the interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation. This provides stronger evidence for the predicted binding mode and the potential inhibitory activity of this compound against the target protein. researchgate.net Studies on similar benzofuran derivatives have successfully used these methods to elucidate their binding mechanisms. nih.gov

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bonding | Carbonyl Oxygen | Amino acids with donor groups (e.g., Ser, Thr, Tyr) |

| Hydrophobic Interactions | Benzofuran Ring, Methyl Group | Nonpolar amino acids (e.g., Leu, Val, Ile) |

| π-π Stacking | Benzofuran Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

Solvation and Membrane Permeability Studies

Computational methods can also be used to predict the solvation properties and membrane permeability of a molecule, which are crucial for its pharmacokinetic profile.

Solvation Studies: The interaction of this compound with a solvent, typically water, can be modeled to understand its solubility. Explicit solvent models in MD simulations or implicit solvent models in quantum mechanical calculations can be used to calculate the solvation free energy. A more negative solvation free energy suggests better solubility. The polar carbaldehyde group is expected to contribute favorably to solvation in polar solvents.

Membrane Permeability Studies: The ability of this compound to cross biological membranes, like the cell membrane, can be predicted using computational models. One common approach is to calculate properties like the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity. A balanced logP value is often required for good membrane permeability. Additionally, more complex simulations, such as potential of mean force (PMF) calculations, can be performed to model the free energy profile of the molecule as it passes through a lipid bilayer. These studies are essential to assess the "drug-likeness" of the compound, as poor permeability can hinder its ability to reach its biological target. nih.gov

| Property | Computational Method | Predicted Outcome for this compound |

| Aqueous Solubility | Solvation Free Energy Calculation | Moderate solubility due to polar carbaldehyde group |

| Membrane Permeability | logP Calculation, PMF Simulation | Likely to have reasonable permeability due to aromatic core |

Structure Activity Relationship Sar Studies for 6 Methylbenzofuran 2 Carbaldehyde Derivatives

Impact of Functional Group Positioning on Potency

The placement of functional groups on the benzofuran (B130515) core is a critical determinant of a derivative's biological efficacy. The presence, type, and location of these groups can profoundly influence how the molecule interacts with its biological target.

The strategic placement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzofuran ring system plays a pivotal role in modulating the biological activity of the resulting derivatives. Research has shown that a hydroxyl group at the C-6 position of the benzofuran nucleus is crucial for the antibacterial activity of certain derivatives. nih.gov When this hydroxyl group is blocked or absent, a notable decrease or complete loss of antibacterial efficacy is observed. nih.gov

In a study of halogenated benzofuran derivatives, the presence of a methoxy group in conjunction with bromine was found to influence the compound's biological properties, leading to stronger pro-oxidative and proapoptotic effects compared to a similar derivative with a chlorine and a hydroxyl group. nih.govnih.gov This highlights that the interplay between different functional groups is as important as their individual presence.

Table 1: Impact of Hydroxyl and Methoxy Groups on Antibacterial Activity

| Compound Class | Functional Group at C-6 | Observed Activity |

|---|---|---|

| Benzofuran Derivatives | Hydroxyl (-OH) | Excellent antibacterial activity. nih.gov |

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. In the context of benzofuran derivatives, the introduction of halogens such as chlorine, bromine, and fluorine can significantly impact their potency.

Studies have indicated that the presence of a chloro substituent on moieties attached to the benzofuran core can increase antimicrobial activities. It has also been noted that for a benzofuran derivative to exhibit antibacterial activity, the presence of halogens, nitro, or hydroxyl groups at positions 4, 5, or 6 is essential. rsc.org

In a comparative study, a benzofuran derivative containing a bromine atom and a methoxy group demonstrated stronger pro-oxidative and proapoptotic properties than a derivative with a chlorine atom and a hydroxyl group. nih.govnih.gov Specifically, the bromo-methoxy derivative showed significant cytotoxic activity against certain human cancer cell lines. nih.gov This suggests that the type of halogen and its electronic interplay with other substituents are key factors in determining the biological outcome.

Table 2: Effect of Halogen Substitution on Anticancer Potential

| Derivative | Key Substituents | Noteworthy Activity |

|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine, Hydroxyl | Promising activity against A549 lung cancer cells. nih.gov |

Importance of Benzofuran Core Modifications

The benzofuran nucleus itself is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold that can bind to a variety of biological targets. rsc.org Modifications to this core, such as the fusion of other heterocyclic rings, can lead to hybrid molecules with potentially enhanced or novel biological activities. researchgate.net For instance, the combination of a benzofuran core with a pyrazole (B372694) moiety has been shown to impart high antifungal and antibacterial activities. rsc.org The inherent structural features of the oxygen-containing benzofuran scaffold, which resemble components of biologically active compounds like ribose derivatives, contribute to its ability to form stabilizing polar interactions within the active sites of enzymes. mdpi.com Therefore, modifications to this core structure are a key strategy in the discovery and development of new drugs. mdpi.com

Ester or Heterocyclic Ring Substitutions at C-2 Position for Cytotoxicity

The C-2 position of the benzofuran nucleus has been identified as a critical point for chemical modification to influence cytotoxic activity against cancer cells. nih.gov SAR studies on various benzofuran derivatives have consistently shown that introducing ester or different heterocyclic rings at this position can be a pivotal factor in their anticancer potential. nih.gov

The rationale behind these modifications lies in their ability to alter the molecule's interaction with biological targets. An ester group can undergo hydrolysis in vivo, potentially releasing an active form of the compound. More significantly, the introduction of fused heterocyclic ring systems at the C-2 position has emerged as an important scaffold for generating compounds with a wide range of pharmacological activities, including potent anticancer properties. nih.gov These substitutions play a significant role in the selectivity of the compounds towards cancer cells, which is a critical aspect of chemotherapy development. nih.gov

For instance, while direct studies on 6-methylbenzofuran-2-carbaldehyde are specific, broader research on the benzofuran scaffold provides strong evidence for this principle. The aldehyde group at the C-2 position serves as a versatile chemical handle for synthesizing a variety of derivatives. By reacting the carbaldehyde with different reagents, researchers can introduce diverse ester functionalities or build complex heterocyclic systems, such as oxadiazoles (B1248032), thiadiazoles, or pyrazoles. The nature of the introduced ring—its size, heteroatom content, and substitution pattern—dramatically influences the resulting compound's ability to inhibit cancer cell growth.

| Derivative Type | Position of Substitution | Effect on Cytotoxicity | Reference |

| Ester | C-2 | Considered crucial for activity | nih.gov |

| Heterocyclic Ring | C-2 | Considered crucial for activity | nih.gov |

Specific Moieties for Enhanced Antimicrobial Activity (e.g., Pyrazoline, Thiazole)

To enhance the antimicrobial spectrum and potency of the 6-methylbenzofuran (B97374) core, researchers have explored the incorporation of specific heterocyclic moieties known for their antimicrobial effects. Among the most promising are pyrazoline and thiazole (B1198619) rings.

Pyrazoline Derivatives: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. nih.govresearchgate.net They are typically synthesized by the reaction of chalcones (α,β-unsaturated ketones) with hydrazines. nih.gov The chalcone (B49325) precursor can be readily prepared from this compound. The resulting benzofuran-pyrazoline hybrids are electron-rich molecules, a feature thought to contribute to their biological activity. nih.gov Studies on various pyrazoline derivatives have shown they possess moderate to significant activity against a range of bacteria and fungi, making them valuable leads for developing new antimicrobial agents. nih.govnih.gov The synthesis of these derivatives allows for the exploration of how different substituents on the pyrazoline ring, in combination with the 6-methylbenzofuran core, affect antimicrobial efficacy. asianpubs.org

Thiazole Derivatives: Thiazoles are another class of five-membered aromatic heterocycles that are a core component of many biologically active compounds and pharmaceuticals. biointerfaceresearch.com Thiazole and its derivatives are known to exhibit potent antimicrobial activity against various pathogens. biointerfaceresearch.comnih.gov Their mechanism is partly attributed to their amphiphilic nature, which facilitates penetration into bacterial cell membranes. mdpi.com Synthesizing hybrid molecules that link the this compound backbone to a thiazole ring can produce novel compounds with enhanced antimicrobial properties. Research on such benzofuran-thiazole derivatives has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net The thiazole moiety acts as a pharmacophore that can be further modified to fine-tune the biological activity of the entire molecule. researchgate.net

| Moiety | Rationale for Inclusion | Resulting Activity | References |

| Pyrazoline | Known antimicrobial, anti-inflammatory, and analgesic properties. | Moderate to significant antibacterial and antifungal activity. | nih.govresearchgate.netnih.govasianpubs.org |

| Thiazole | Potent antimicrobial activity; amphiphilic nature aids cell membrane penetration. | Significant activity against Gram-positive and Gram-negative bacteria. | biointerfaceresearch.comnih.govmdpi.comresearchgate.netresearchgate.net |

Hydrophobicity and Solubility in Relation to Bioavailability and Efficacy

The bioavailability and ultimate efficacy of a drug candidate are critically dependent on its physicochemical properties, primarily its hydrophobicity and solubility. Hydrophobicity, often expressed as the logarithm of the partition coefficient (LogP), measures how a compound distributes itself between a lipid (non-polar) and an aqueous (polar) phase. Solubility refers to the maximum amount of a substance that can be dissolved in a solvent.

For a derivative of this compound to be effective, it must possess a balance of these properties. It needs sufficient aqueous solubility to be transported through the bloodstream but also adequate lipophilicity to cross cellular membranes and reach its intracellular target.

The introduction of different functional groups, as discussed in the SAR studies, directly impacts these parameters. For example, adding polar groups like hydroxyls or carboxylates can increase water solubility. Conversely, incorporating non-polar moieties, such as long alkyl chains or aromatic rings, will increase hydrophobicity (LogP value). The methyl group at the C-6 position of the parent compound already contributes to its lipophilic character.

The interplay between these properties is complex. While increased lipophilicity can enhance membrane permeability, excessively high hydrophobicity can lead to poor solubility in aqueous biological fluids, aggregation of the compound, and non-specific binding to proteins, all of which can reduce bioavailability and efficacy. Therefore, medicinal chemists aim to optimize the hydrophobicity and solubility of lead compounds like this compound derivatives to ensure they can be effectively absorbed, distributed, and reach their site of action in a therapeutically relevant concentration.

| Property | Definition | Importance in Bioavailability & Efficacy |

| Hydrophobicity (LogP) | The ratio of a compound's concentration in a non-polar solvent to its concentration in a polar solvent. | Influences the ability to cross lipid-rich biological membranes. Too high can lead to poor aqueous solubility and non-specific binding. |

| Solubility | The maximum concentration of a compound that can dissolve in a solvent at a given temperature. | Essential for absorption from the site of administration and transport in aqueous biological fluids like blood plasma. |

Future Research Directions for 6 Methylbenzofuran 2 Carbaldehyde

Development of Novel Synthetic Routes with Improved Green Chemistry Metrics

Future synthetic research for 6-Methylbenzofuran-2-carbaldehyde and its derivatives will likely prioritize the principles of green chemistry. This involves developing methods that are more efficient, use less hazardous materials, and generate minimal waste. Key areas of exploration include one-pot tandem procedures and the use of recyclable, non-toxic catalysts.

Researchers are looking into metal-free tandem reactions, such as cyclization and hydrosilylation, to construct complex heterocyclic structures in a single, efficient step. liv.ac.uk Another promising avenue is the A3 coupling reaction, which combines an aldehyde, an amine, and an alkyne using robust, inexpensive, and recyclable solid catalysts, with water as the only byproduct. d-nb.info These methods offer significant advantages over traditional multi-step syntheses that often require stoichiometric reagents and harsh conditions. d-nb.infogoogle.com The development of such routes for this compound would not only be more environmentally friendly but also more cost-effective for potential large-scale production. google.com The focus will be on creating stable, easily recoverable catalysts that can be used multiple times without losing activity, opening opportunities for practical and industrial applications. d-nb.info

Elucidation of Detailed Molecular Mechanisms of Action for Biological Activities

While various benzofuran (B130515) derivatives are known to possess pharmacological effects, including antibacterial, anti-inflammatory, and antitumor activities, the precise molecular mechanisms often remain unclear. researchgate.netevitachem.com Future research must focus on identifying the specific biological targets with which this compound and its analogues interact.

The aldehyde group on the benzofuran ring is a key reactive site, capable of undergoing nucleophilic addition with biological molecules like amines. evitachem.com It is hypothesized that benzofurans may act on various receptors, such as G-protein coupled receptors (GPCRs), or inhibit enzymes crucial to disease pathways. evitachem.com For instance, some derivatives are being studied as potential inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. researchgate.net To move forward, detailed biochemical and cellular assays are required to pinpoint these interactions. Understanding how the compound binds to its target and the subsequent downstream signaling effects will be crucial for validating its therapeutic potential and guiding further development.

Targeted Drug Design Based on Advanced SAR and Computational Modeling

The future of developing potent and selective drugs from the this compound scaffold lies in the application of advanced computational chemistry techniques. researchgate.net Methods like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are essential tools in modern drug discovery. nih.govnih.gov

Multi-dimensional QSAR studies can create reliable predictive models to design novel compounds with enhanced biological activity. nih.gov For example, 3D-QSAR techniques such as CoMFA and CoMSIA can generate contour maps that provide insights into the structural requirements for optimal interaction with a biological target. researchgate.net This information allows medicinal chemists to strategically modify the lead compound to improve its potency and selectivity. researchgate.net

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help in the early stages to assess the drug-like properties of newly designed molecules, reducing the likelihood of late-stage failures. researchgate.netnih.gov By combining these computational approaches, researchers can design and prioritize new derivatives of this compound that have a higher probability of becoming successful drug candidates. researchgate.netfrontiersin.org

Exploration of New Therapeutic Applications Beyond Current Scope

The structural features of this compound make it a versatile starting point for exploring a wide range of new therapeutic applications. Molecules containing the benzofuran core have already been investigated for antimicrobial, antitumor, and anti-inflammatory properties. researchgate.net

Future research could expand into new areas based on the known reactivity and biological profile of related compounds. For instance, its potential as an enzyme inhibitor could be explored for metabolic diseases. evitachem.com The core structure could also be functionalized to create ligands for new biological targets. Research into related heterocyclic compounds has led to the development of potential GABA receptor ligands, highlighting the possibility of targeting central nervous system disorders. nih.gov A systematic investigation into the substitution patterns around the benzofuran nucleus is needed to fully utilize its therapeutic potential and discover novel medical applications. researchgate.net

Q & A

Q. What are the established synthetic routes for 6-Methylbenzofuran-2-carbaldehyde, and what experimental conditions are critical for optimizing yield?

- Answer: A two-step synthesis starting from methyl 3,5-dihydroxybenzoate involves: (1) Reacting with propargyl bromide in the presence of copper iodide, potassium iodide, and potassium carbonate under thermal conditions to form the benzofuran core. (2) Hydrolysis under basic conditions to yield the carboxylic acid derivative. Key factors include reaction temperature (80–100°C), catalyst loading (CuI at 5–10 mol%), and reaction time (12–24 hours). Purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. Which analytical techniques are essential for characterizing this compound, and how should discrepancies between observed and theoretical data be addressed?

- Answer: Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry (MS) for molecular weight validation.

Discrepancies in spectral data (e.g., chemical shift deviations) may arise from solvent effects, impurities, or tautomerism. Cross-validate with computational methods (DFT) and replicate experiments .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent aldehyde oxidation. Use anhydrous solvents (e.g., DMF, DCM) for reactions. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) before use. Waste must be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity, particularly in enzyme inhibition?

- Answer:

- Modify substituents: Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the benzofuran 6-position to assess steric/electronic effects on target binding.

- Assay design: Test derivatives against target enzymes (e.g., MbtI for tuberculosis) using fluorescence-based activity assays. Compare IC₅₀ values and docking simulations (AutoDock Vina) to correlate structural changes with inhibitory potency .

Q. What strategies resolve contradictions in crystallographic data for benzofuran derivatives, and how can SHELX programs enhance refinement?

- Answer: For ambiguous electron density maps:

- Use SHELXL for high-resolution refinement, applying restraints for disordered regions.

- Validate with PLATON (Twinsol) for twinning analysis.

- Cross-reference with spectroscopic data to confirm molecular geometry. Iterative refinement cycles (10–20 cycles) are critical for convergence .

Q. How should researchers address gaps in toxicological data for this compound in preclinical studies?

- Answer: Prioritize:

- In silico toxicity prediction (e.g., ProTox-II, ADMETlab) to estimate LD₅₀ and hepatotoxicity.

- In vitro assays: Use HepG2 cells for cytotoxicity screening (MTT assay) and Ames test for mutagenicity.